molecular formula C19H30N2O4 B1429178 (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate CAS No. 1093192-06-3

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate

Cat. No. B1429178
CAS RN: 1093192-06-3
M. Wt: 350.5 g/mol
InChI Key: ANRULRPIGXTOCP-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate” often involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protection group. This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Scientific Research Applications

Environmental Fate and Bioremediation of MTBE

  • MTBE, a compound related to the tert-butyl group as in the chemical name provided, is noted for its environmental presence due to its use as a gasoline additive. Its solubility in water and resistance to biodegradation pose significant challenges for environmental contamination. Studies have explored the fate of MTBE in the environment, highlighting its persistence and the difficulty in removing it from contaminated water sources. Innovative bioremediation strategies, including the use of specific microbial consortia, have been explored to address the contamination by MTBE and related compounds, demonstrating potential pathways for its biodegradation and the importance of microbial processes in mitigating environmental impacts (Squillace et al., 1997; Fiorenza & Rifai, 2003).

Biodegradation Mechanisms and Environmental Impact

  • The decomposition and environmental impact of MTBE have been extensively studied, with research focusing on the mechanisms behind its breakdown and the role of microbial action in its degradation. These studies are crucial for developing effective strategies for the cleanup of MTBE-contaminated sites and understanding the compound's lifecycle in the environment (Hsieh et al., 2011).

Impact on Food Flavors and Technologies

  • Branched aldehydes, including compounds similar in structure or functionality to the chemical , have been identified as important flavor compounds in foods. Their formation from amino acids and their significant impact on the flavor profiles of both fermented and non-fermented food products have been the subject of research, highlighting the importance of controlling these compounds to achieve desired food quality and consumer acceptance (Smit et al., 2009).

Implications for Fuel Additives and Atmospheric Chemistry

  • The use of MTBE and related compounds as fuel additives to improve octane ratings and reduce emissions has been extensively reviewed, with a focus on their production methods, environmental fate, and the challenges associated with their use. The research underscores the importance of finding a balance between the benefits of these compounds in fuel technology and their potential environmental and health impacts (Pulyalina et al., 2020).

Mechanism of Action

The Boc group can be removed under acidic conditions, revealing the free amino group. This is a crucial step in peptide synthesis, allowing the amino group to participate in the formation of peptide bonds. The Boc group is stable under basic and neutral conditions, which allows other reactions to be carried out without affecting the protected amino group .

The compound also contains a methyl ester group. In the body, ester groups are often cleaved by esterases, producing an alcohol and a carboxylic acid. This can affect the compound’s solubility and its ability to cross biological membranes .

properties

IUPAC Name

methyl (2S)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(1S)-1-phenylethyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRULRPIGXTOCP-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Reactant of Route 3
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Reactant of Route 4
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Reactant of Route 5
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.